Ethyl D-glucopyranoside

Overview

Description

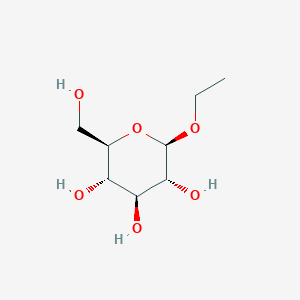

Ethyl D-glucopyranoside is a glycoside derived from D-glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound exists in both alpha and beta anomeric forms, with the beta form being more common. This compound is known for its role in various biochemical processes and its presence in natural products.

Mechanism of Action

Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been identified in various biological contexts. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that similar compounds, such as flavonoids, have been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion .

Mode of Action

It has been identified as a chemoattractant for ralstonia solanacearum, a phytopathogenic bacterium . This suggests that it may interact with bacterial receptors, influencing their chemotactic behavior.

Biochemical Pathways

Given its role as a chemoattractant for ralstonia solanacearum , it may influence bacterial chemotaxis pathways.

Result of Action

This compound has been shown to exhibit unambiguous activity as a chemoattractant at concentrations above 1 µmol/disc . Its stereoisomers and D-glucose were found to be inactive . This suggests that its molecular and cellular effects are specific and stereosensitive.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its role as a chemoattractant was discovered in the context of tomato root exudates , suggesting that its activity may be influenced by the specific chemical environment of these exudates.

Biochemical Analysis

Biochemical Properties

Ethyl D-glucopyranoside is involved in various biochemical reactions. It has been identified as a chemoattractant for Ralstonia solanacearum, a phytopathogenic bacterium . This suggests that this compound interacts with specific receptors or proteins in the bacterium, leading to chemotaxis .

Cellular Effects

In terms of cellular effects, this compound has been found to influence the proliferation of normal human dermal fibroblasts (NHDF) and the production of collagen I . This suggests that this compound can influence cell function and cellular metabolism .

Molecular Mechanism

It is known that the compound can form and break acetals, particularly at the anomeric carbon of sugars . This suggests that this compound may interact with biomolecules through the formation and cleavage of glycosidic bonds .

Temporal Effects in Laboratory Settings

It has been observed that the compound can increase the proliferation of NHDF and the amount of collagen I produced by these cells . This suggests that this compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the glycosylation process, a metabolic pathway where a glycosyl group is added to a molecule . This process is crucial in the formation of glycosides, glycolipids, and glycoproteins .

Transport and Distribution

Given its role as a chemoattractant, it is likely that the compound is transported and distributed in a manner that allows it to interact with specific receptors or proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that the compound is localized in areas of the cell where it can interact with specific receptors or proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. The reaction typically involves heating D-glucose with ethanol and a catalytic amount of sulfuric acid, leading to the formation of this compound via glycosidic bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.

Substitution: The ethyl group can be substituted with other alkyl or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various alkyl halides or functional group reagents in the presence of a base.

Major Products:

Oxidation: Formation of glucuronic acid derivatives.

Reduction: Regeneration of the original hydroxyl groups.

Substitution: Formation of various alkyl or functional group-substituted glucopyranosides.

Scientific Research Applications

Ethyl D-glucopyranoside has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex glycosides and carbohydrate derivatives.

Biology: Acts as a chemoattractant for certain bacteria, aiding in the study of bacterial chemotaxis.

Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form stable glycosidic bonds.

Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.

Comparison with Similar Compounds

Ethyl D-glucopyranoside can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It has different solubility and reactivity properties.

Propyl D-glucopyranoside: Contains a propyl group, leading to variations in hydrophobicity and interaction with biological membranes.

Butyl D-glucopyranoside:

Uniqueness: this compound is unique due to its optimal balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments .

Biological Activity

Ethyl D-glucopyranoside (EDG) is a glycoside derivative of glucose, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of EDG based on recent research findings.

Chemical Structure

This compound is characterized by the presence of an ethyl group attached to the anomeric carbon of D-glucose, forming a glycosidic bond. Its chemical structure can be represented as follows:

This structure influences its solubility and interaction with biological systems.

1. Antimicrobial Properties

Recent studies have demonstrated that EDG exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Ralstonia solanacearum, where it acts as a chemoattractant at concentrations above 1 µmol/disc . This suggests its potential use in agricultural applications to manage plant pathogens.

2. Antioxidant Activity

EDG has been reported to possess antioxidant properties, which are crucial in combating oxidative stress in cells. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce lipid peroxidation. A comparative analysis indicated that EDG's antioxidant capacity is significantly higher than that of other glucose derivatives .

3. Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory effects of EDG on human dermal fibroblasts. It has been shown to suppress skin roughness and transepidermal water loss after UVB irradiation, indicating its potential role in dermatological applications . The mechanism involves modulation of inflammatory cytokines and enhancement of cellular repair processes.

4. Cytotoxic Activity

Research indicates that EDG may exhibit cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in human cancer cells, suggesting a potential role in cancer therapy . The specific pathways involved in this cytotoxicity are under investigation but may involve the activation of caspases and modulation of cell cycle regulators.

The mechanisms through which EDG exerts its biological effects are multifaceted:

- Cell Signaling Modulation : EDG may influence various signaling pathways involved in inflammation and apoptosis, such as NF-κB and MAPK pathways.

- Enzyme Inhibition : It has been observed to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism, potentially aiding in diabetes management .

- Interaction with Membrane Proteins : The ethyl group enhances membrane permeability, allowing better interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of EDG against Ralstonia solanacearum demonstrated that at concentrations exceeding 1 µmol/disc, EDG significantly inhibited bacterial growth compared to control groups . This study highlights the compound's potential as a natural pesticide.

Case Study 2: Anti-inflammatory Properties

In another study focusing on skin health, EDG was applied topically to human dermal fibroblasts subjected to UVB radiation. Results showed a marked reduction in inflammatory markers and improved skin hydration levels post-treatment, suggesting its utility in skincare formulations .

Research Findings Summary Table

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.